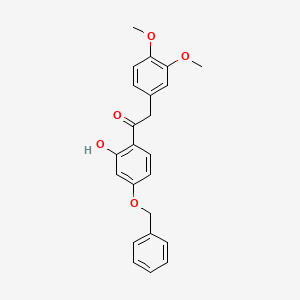
Anticancer agent 172
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 172: is a synthetic compound known for its potent anticancer activity. It has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in HCT116 cells, with an IC50 value of 6.96 micromolar . This compound is part of ongoing research aimed at developing new and effective treatments for various types of cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 172 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Anticancer agent 172 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including colorectal and breast cancer.
Industry: Utilized in the development of new anticancer drugs and formulations .
Mecanismo De Acción
The mechanism of action of Anticancer agent 172 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It primarily acts by inhibiting key enzymes and signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. The compound’s molecular targets include proteins involved in the regulation of cell growth and division .
Comparación Con Compuestos Similares
Vismodegib: A small molecule that inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar anticancer properties.
Glasdegib: Also targets the Hedgehog pathway and is used in cancer treatment
Uniqueness: Anticancer agent 172 is unique due to its specific molecular structure and mechanism of action, which allows it to effectively inhibit cancer cell proliferation with relatively low toxicity compared to other compounds. Its ability to target multiple pathways simultaneously makes it a promising candidate for combination therapies .
Propiedades
Fórmula molecular |
C23H22O5 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C23H22O5/c1-26-22-11-8-17(13-23(22)27-2)12-20(24)19-10-9-18(14-21(19)25)28-15-16-6-4-3-5-7-16/h3-11,13-14,25H,12,15H2,1-2H3 |
Clave InChI |
GJXGORVTQAQIQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















